molecular formula C20H12ClFN2O3S B3918494 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B3918494
M. Wt: 414.8 g/mol
InChI Key: IJRLLKFEXDWBSI-ICFOKQHNSA-N
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Description

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Group: This step might involve the reaction of a thioamide with a haloketone.

    Substitution Reactions: The chlorobenzoyl and fluorophenyl groups can be introduced through Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: can be compared with other pyrrole-based compounds or those containing thiazole rings.

    Unique Features: The combination of chlorobenzoyl, fluorophenyl, and thiazole groups in a single molecule might confer unique properties not found in similar compounds.

List of Similar Compounds

  • 4-(4-chlorobenzoyl)-5-phenyl-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
  • 4-(4-fluorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

This article provides a general overview based on typical information about similar compounds. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3S/c21-13-5-1-12(2-6-13)17(25)15-16(11-3-7-14(22)8-4-11)24(19(27)18(15)26)20-23-9-10-28-20/h1-10,16,25H/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLLKFEXDWBSI-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
Reactant of Route 3
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

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